molecular formula C13H22N4O3S B586273 Ranitidine-d6 CAS No. 1185514-83-3

Ranitidine-d6

Cat. No.: B586273
CAS No.: 1185514-83-3
M. Wt: 320.441
InChI Key: VMXUWOKSQNHOCA-RUESZMOGSA-N
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Description

Ranitidine-d6 is used as an internal standard for the quantification of ranitidine by GC- or LC-MS . Ranitidine is a histamine H2 receptor antagonist .


Synthesis Analysis

The synthesis of this compound is not explicitly mentioned in the search results .


Molecular Structure Analysis

Ranitidine is transported by wild-type OCT1 with a K_m of 62.9 μM and a v_max of 1125 pmol/min/mg protein . The structural flexibility of ranitidine is steered by the network of diverse intramolecular hydrogen bonds . The structural properties of the opened and folded ranitidine conformations were investigated . The geometry of the ranitidine molecule is mainly determined by the hydrogen bonds .


Chemical Reactions Analysis

Advanced oxidation processes (AOPs) can effectively degrade ranitidine . Ranitidine may yield the probable carcinogen, N-Nitrosodimethylamine (NDMA) .


Physical And Chemical Properties Analysis

The physico-chemical properties and compatibilities of ranitidine with pharmaceutical excipients were evaluated . The solvent composition and temperature strongly affect the measured and calculated properties .

Scientific Research Applications

  • Ranitidine is a potent inhibitor of gastric acid secretion, effective in treating and preventing gastrointestinal lesions aggravated by gastric acid. It's effective in healing duodenal and gastric ulcers, managing reflux oesophagitis, and in the prevention of aspiration pneumonitis, stress ulcers, and in certain cases of gastrointestinal bleeding. It's well-tolerated even in high dosages and lacks antiandrogenic effects (Grant, Langtry, & Brogden, 1989).

  • Genetic polymorphisms in organic cation transporters OCT1 and OCT2 can significantly affect the uptake and pharmacokinetics of ranitidine. These variations influence how ranitidine interacts with other drugs and its overall effectiveness (Meyer, Seitz, Brockmöller, & Tzvetkov, 2017).

  • Ranitidine use has been linked to increased urinary excretion of N-nitrosodimethylamine (NDMA), a potential carcinogen. This raises concerns about the risks associated with chronic consumption of ranitidine (Zeng & Mitch, 2016).

  • Ranitidine's E/Z configurational equilibrium was studied in various solutions, providing insights into its chemical stability and behavior in different environments (Geraldes, Gil, Teixeira, & Teixeira, 1987).

  • Structural and conformational properties of ranitidine in different solvents, including biological solvents like aqueous media, were analyzed using the density functional theory (DFT), highlighting the drug's stability and behavior in various environments (Taherpour, Mozafai, Ranjbar, & Taban, 2015).

  • Ranitidine has potential for cancer risk, particularly due to its degradation to form high levels of NDMA. This led to the halting of its sales by the FDA. Studies on the association between ranitidine use and cancer risk in UK Biobank provide important data for evaluating its safety profile (Kantor, O'Connell, Du, Mendelsohn, Liang, & Braunstein, 2020).

  • Ranitidine modifies myeloid cell populations and inhibits breast tumor development and spread in mice, offering potential as an adjuvant therapy or preventative agent in breast cancer (Vila-Leahey, Oldford, Marignani, Wang, Haidl, & Marshall, 2016).

Mechanism of Action

Target of Action

Ranitidine-d6 primarily targets the histamine H2 receptors found on gastric parietal cells . These receptors play a crucial role in the secretion of gastric acid, which is essential for digestion .

Mode of Action

This compound interacts with its targets by reversibly binding to the histamine H2 receptors . This binding inhibits the action of histamine, leading to a reduction in gastric acid secretion . This interaction results in a decrease in the volume and concentration of gastric acid, thereby reducing the symptoms associated with conditions like gastroesophageal reflux disease (GERD) and peptic ulcers .

Biochemical Pathways

This compound affects the biochemical pathway involving histamine and its action on the H2 receptors . By blocking these receptors, this compound inhibits the normal pathway of gastric acid secretion stimulated by histamine . This leads to a decrease in the production of gastric acid and pepsin, a digestive enzyme .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, about 50% of this compound is absorbed . It is distributed throughout the body but minimally penetrates the blood-brain barrier . This compound undergoes minor metabolism in the liver to form N-oxide, S-oxide, and N-desmethyl metabolites . About 30% of the drug is excreted unchanged in the urine .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of gastric acid secretion . This leads to an improvement in the symptoms of conditions associated with excess gastric acid, such as heartburn and acid indigestion .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of nitrate ions, the acidity of the environment, and nitrate contamination of pharmaceutical excipients can affect the production of N-nitrosodimethylamine, a probable human carcinogen, in this compound . Temperature is another factor that can influence the stability of this compound . Therefore, these factors should be carefully controlled during the manufacturing and storage of this compound to ensure its safety and efficacy.

Safety and Hazards

Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Ranitidine is a histamine-2 (H2) blocker, which decreases the amount of acid created by the stomach. In September 2019, the drug was recalled due to impurities N-nitrosodimethylamine (NDMA) by the Food and Drug Administration (FDA), European Medicines Agency (EMA), and Health Canada . The effects of the frequent OCT1 polymorphisms on ranitidine pharmacokinetics in humans remain to be analyzed .

Properties

IUPAC Name

(E)-1-N'-[2-[[5-[[bis(trideuteriomethyl)amino]methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O3S/c1-14-13(9-17(18)19)15-6-7-21-10-12-5-4-11(20-12)8-16(2)3/h4-5,9,14-15H,6-8,10H2,1-3H3/b13-9+/i2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMXUWOKSQNHOCA-RUESZMOGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CC1=CC=C(O1)CSCCN/C(=C/[N+](=O)[O-])/NC)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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